molecular formula C13H12N2O2 B2375351 N-(8-Methoxyquinolin-6-yl)prop-2-enamide CAS No. 2176573-25-2

N-(8-Methoxyquinolin-6-yl)prop-2-enamide

Cat. No.: B2375351
CAS No.: 2176573-25-2
M. Wt: 228.251
InChI Key: PJTXEGRXBFEPMF-UHFFFAOYSA-N
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Description

N-(8-Methoxyquinolin-6-yl)prop-2-enamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of pharmacological activities, including antimalarial, anticancer, and antimicrobial properties . The structure of this compound consists of a quinoline ring substituted with a methoxy group at the 8th position and a prop-2-enamide group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Methoxyquinolin-6-yl)prop-2-enamide typically involves the reaction of 6-methoxyquinoline with propenoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

6-Methoxyquinoline+Propenoyl chloridePyridine, RefluxThis compound\text{6-Methoxyquinoline} + \text{Propenoyl chloride} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} 6-Methoxyquinoline+Propenoyl chloridePyridine, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(8-Methoxyquinolin-6-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(8-Methoxyquinolin-6-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimalarial and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-Methoxyquinolin-6-yl)prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the prop-2-enamide group enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

N-(8-methoxyquinolin-6-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-3-12(16)15-10-7-9-5-4-6-14-13(9)11(8-10)17-2/h3-8H,1H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTXEGRXBFEPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)NC(=O)C=C)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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